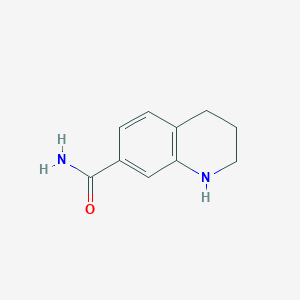![molecular formula C26H16O6S2 B13138250 1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 106027-93-4](/img/structure/B13138250.png)
1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with hydroxy and hydroxyphenylthio groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Functional Group Introduction: Hydroxy groups are introduced at the 1 and 8 positions through hydroxylation reactions.
Thioether Formation: The hydroxyphenylthio groups are introduced via a nucleophilic substitution reaction, where thiophenol derivatives react with the anthracene backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and thioether groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
作用机制
The mechanism of action of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the hydroxy and thioether substitutions.
1,8-Dihydroxyanthracene-9,10-dione: Similar structure but without the thioether groups.
4,5-Bis((4-hydroxyphenyl)thio)anthracene-9,10-dione: Lacks the hydroxy groups at the 1 and 8 positions.
Uniqueness
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is unique due to the combination of hydroxy and hydroxyphenylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
属性
CAS 编号 |
106027-93-4 |
|---|---|
分子式 |
C26H16O6S2 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
1,8-dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O6S2/c27-13-1-5-15(6-2-13)33-19-11-9-17(29)21-23(19)26(32)24-20(12-10-18(30)22(24)25(21)31)34-16-7-3-14(28)4-8-16/h1-12,27-30H |
InChI 键 |
VIPQPUCZOQYKME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)SC5=CC=C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


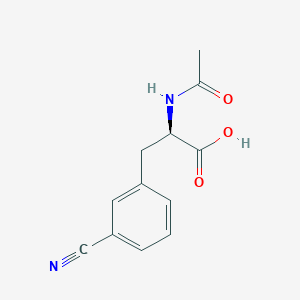
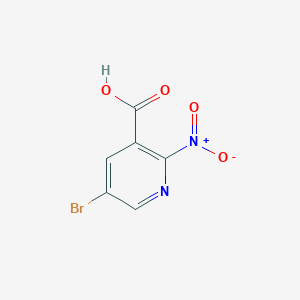

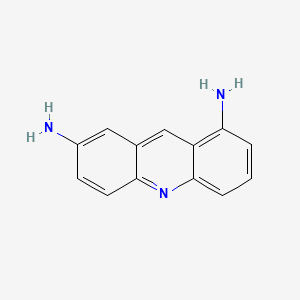
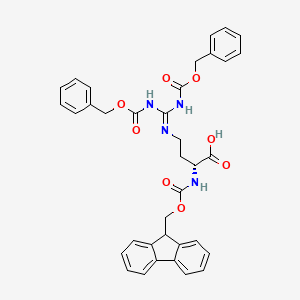
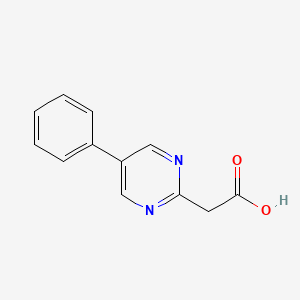
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
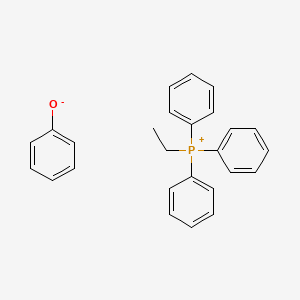
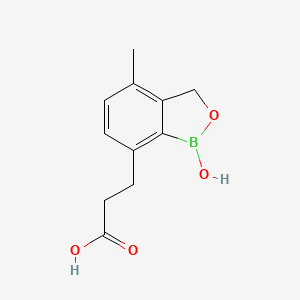
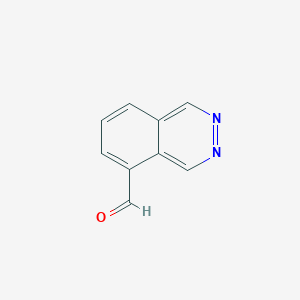
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
